![molecular formula C15H11NO B12898440 1-Phenylcyclohepta[b]pyrrol-2(1H)-one CAS No. 303730-52-1](/img/structure/B12898440.png)
1-Phenylcyclohepta[b]pyrrol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a fused ring system combining a cycloheptane ring with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylcyclohepta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl-substituted cycloheptanone with an amine derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylcyclohepta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
1-Phenylcyclohepta[b]pyrrol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Phenylcyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substituents.
2-Phenylpyrrole: A simpler structure with a phenyl group attached to a pyrrole ring.
Uniqueness
1-Phenylcyclohepta[b]pyrrol-2(1H)-one is unique due to its larger ring system and the potential for diverse chemical modifications. This makes it a versatile compound for various applications, distinguishing it from simpler pyrrole derivatives.
Propriétés
Numéro CAS |
303730-52-1 |
|---|---|
Formule moléculaire |
C15H11NO |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
1-phenylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C15H11NO/c17-15-11-12-7-3-1-6-10-14(12)16(15)13-8-4-2-5-9-13/h1-11H |
Clé InChI |
JMQUUYMGFMMDKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=CC3=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


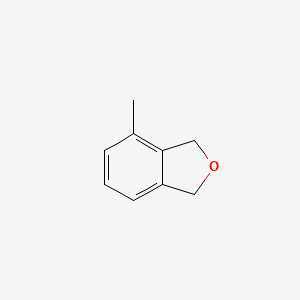
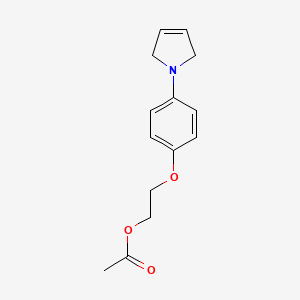
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
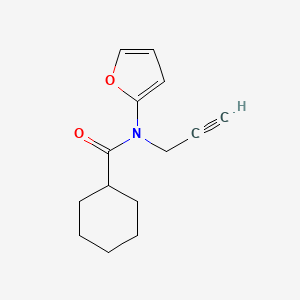
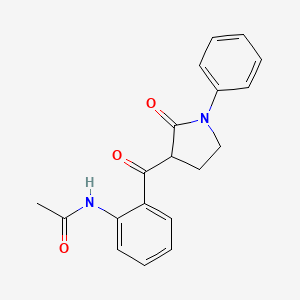
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)

![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
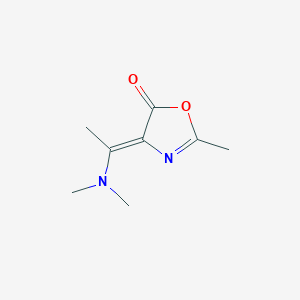
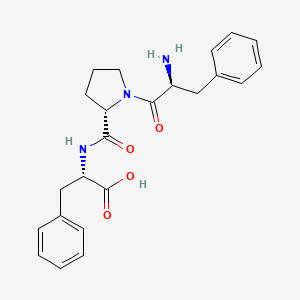
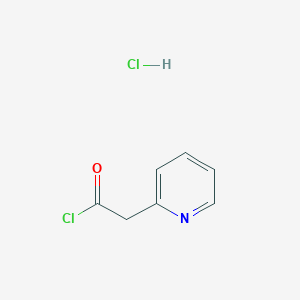
![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
